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molecular formula C15H12F3NO3 B8475844 1,4-Dimethyl-2-nitro-5-[3-(trifluoromethyl)phenoxy]benzene CAS No. 287942-14-7

1,4-Dimethyl-2-nitro-5-[3-(trifluoromethyl)phenoxy]benzene

Cat. No. B8475844
M. Wt: 311.25 g/mol
InChI Key: SYFIUBYGUWJYGN-UHFFFAOYSA-N
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Patent
US06656967B2

Procedure details

To a suspension of sodium hydride (0.4 g of 60% in oil) in dry N-methylpyrroli-dinone (10 ml) was slowly added 3-trifluoromethylphenol (1.62 g). When effervescence had ceased, 3-chloro-6-nitro-p-xylene (1.85 g) was added and the mixture stirred at 120-40° C. for 5 hours. On cooling, the mixture was poured into water and the mixture extracted with diethyl ether (x3). The combined ether extracts were dried (MgSO4), filtered and evaporated to give the title compound as a solid, m.p. 68-71° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1.Cl[C:15]1[CH:16]=[C:17]([CH3:25])[C:18]([N+:22]([O-:24])=[O:23])=[CH:19][C:20]=1[CH3:21].O>CN1CCCC1=O>[N+:22]([C:18]1[CH:19]=[C:20]([CH3:21])[C:15]([O:11][C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([C:4]([F:12])([F:13])[F:3])[CH:6]=2)=[CH:16][C:17]=1[CH3:25])([O-:24])=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Step Three
Name
Quantity
1.85 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1C)[N+](=O)[O-])C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 40) °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 120-40° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (x3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)C)OC1=CC(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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